![molecular formula C12H10ClNO3 B3849890 2-furylmethyl (4-chlorophenyl)carbamate](/img/structure/B3849890.png)
2-furylmethyl (4-chlorophenyl)carbamate
Overview
Description
2-furylmethyl (4-chlorophenyl)carbamate, also known as Furamidine, is a chemical compound with a molecular formula of C13H11ClN2O2. It is a member of the furamidine family of compounds, which are known for their antiprotozoal and antitumor properties.
Mechanism of Action
The mechanism of action of 2-furylmethyl (4-chlorophenyl)carbamate involves the inhibition of DNA synthesis in protozoa and cancer cells. It achieves this by binding to the DNA of the cells and preventing DNA replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-furylmethyl (4-chlorophenyl)carbamate are still being studied. However, it has been shown to have low toxicity levels and minimal side effects, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-furylmethyl (4-chlorophenyl)carbamate in lab experiments is its ability to inhibit DNA synthesis in protozoa and cancer cells, making it a useful tool for studying the mechanisms of DNA replication. However, one limitation is that it may not be effective against all types of protozoa or cancer cells, and further research is needed to determine its full potential.
Future Directions
There are several future directions for the research of 2-furylmethyl (4-chlorophenyl)carbamate. One direction is to investigate its potential as a treatment for other diseases, such as bacterial infections or viral infections. Another direction is to explore its potential as a drug delivery system for other compounds, as it has been shown to have good solubility and stability properties. Additionally, further research is needed to fully understand its mechanism of action and to optimize its effectiveness as a treatment for protozoal infections and cancer.
Scientific Research Applications
2-furylmethyl (4-chlorophenyl)carbamate has been extensively studied for its antiprotozoal and antitumor properties. It has shown promising results in the treatment of various protozoal infections, including Leishmaniasis, Trypanosomiasis, and Malaria. In addition, it has also been investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
furan-2-ylmethyl N-(4-chlorophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c13-9-3-5-10(6-4-9)14-12(15)17-8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBUDJSIYMATPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furfuryl N-(4-chlorophenyl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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